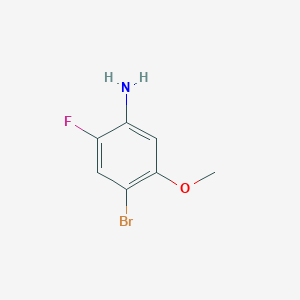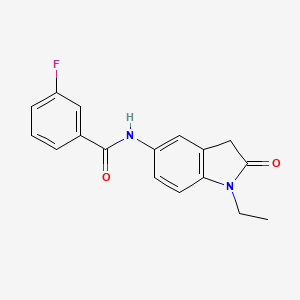
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(1-Ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide often involves condensation reactions, functionalization of specific bonds, and the incorporation of fluorine atoms to improve their chemical properties. For example, Patel et al. (2010) detailed the synthesis of benzylidene-substituted indolinone derivatives through condensation with aromatic aldehydes, showcasing a methodology that could be adapted for the synthesis of this compound (Patel & Dhameliya, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of an indolinone core, which is crucial for their biological activity and chemical reactivity. Advanced techniques like NMR and IR spectroscopy are commonly employed to elucidate their structure, as demonstrated in various studies including the work by El‐Faham et al. (2015), who fully characterized N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones derivatives (El‐Faham et al., 2015).
Chemical Reactions and Properties
Compounds with the indolinone structure undergo various chemical reactions, including condensation and hydrazinolysis, to yield derivatives with potential antibacterial and antifungal activities. The study by Patel et al. (2010) is an example where these reactions were explored to synthesize compounds with promising biological activities (Patel & Dhameliya, 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. Techniques like X-ray crystallography provide insights into their crystalline structure and molecular arrangement, as seen in studies focusing on similar compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for understanding the compound's potential applications. The fluorobenzamide moiety, in particular, contributes to the compound's ability to interact with biological receptors, as highlighted in research on fluorobenzamides and their binding affinities (Shiue et al., 2000).
Applications De Recherche Scientifique
Drug Development and Chemotherapy Enhancement
In the context of colorectal cancer treatment, the importance of enhancing chemotherapy's effectiveness has been underscored. For example, the combination of 5-fluorouracil (5-FU) with other agents like folinic acid has shown improved patient survival compared to 5-FU alone, highlighting the ongoing efforts to enhance chemotherapeutic agents' efficacy (Abbruzzese & Levin, 1989). This reflects a broader scientific interest in modifying and improving existing drugs' therapeutic profiles through chemical modifications, potentially relevant to the exploration of compounds like N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide.
Novel Anticancer Strategies
Research into novel oral prodrugs of 5-FU, such as capecitabine, UFT, and S-1, provides insight into the strategic development of cancer treatments with improved efficacy and reduced toxicity. These prodrugs aim to optimize the therapeutic window of 5-FU, a cornerstone of colorectal cancer therapy, by enhancing its bioavailability and reducing adverse effects (Malet-Martino & Martino, 2002). This illustrates the broader principle of utilizing chemical modifications to existing drugs to create more effective and safer treatment options, which could be applicable to the development and application of compounds like this compound.
Antioxidant Activity Analysis
The critical presentation of various tests used to determine antioxidant activity sheds light on the chemical analysis methods relevant to understanding compounds' pharmacological effects (Munteanu & Apetrei, 2021). While not directly related to this compound, this research area highlights the importance of chemical and pharmacological analyses in developing new therapeutic agents, including assessing their antioxidant capacities, which can be crucial for drug safety and efficacy profiles.
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-2-20-15-7-6-14(9-12(15)10-16(20)21)19-17(22)11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGBUNIURDJYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)
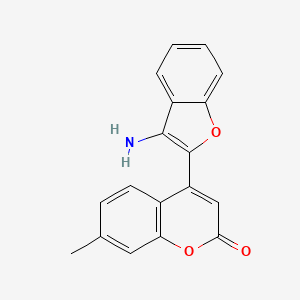

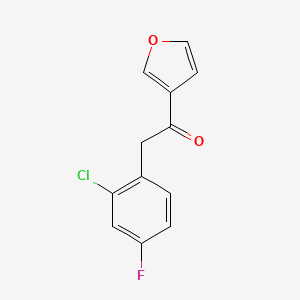
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2490178.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)
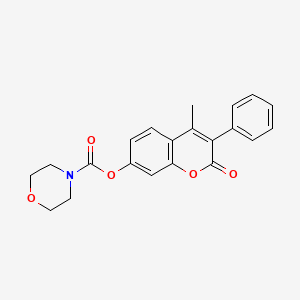

![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)
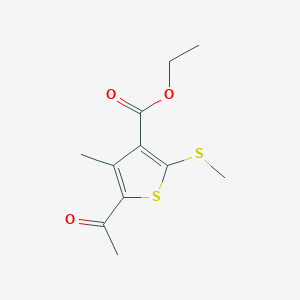
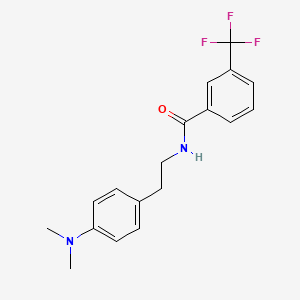
![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2490193.png)
